molecular formula C10H12O3S B12640889 3-[4-(Methanesulfinyl)phenyl]propanoic acid CAS No. 918875-15-7

3-[4-(Methanesulfinyl)phenyl]propanoic acid

Cat. No.: B12640889
CAS No.: 918875-15-7
M. Wt: 212.27 g/mol
InChI Key: NYRZYAKVYTTYBU-UHFFFAOYSA-N
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Description

3-[4-(Methanesulfinyl)phenyl]propanoic acid is an organic compound belonging to the class of phenylpropanoic acids. These compounds are characterized by a benzene ring conjugated to a propanoic acid. The methanesulfinyl group attached to the benzene ring adds unique properties to this compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Methanesulfinyl)phenyl]propanoic acid typically involves the sulfoxidation of 3-[4-(Methylthio)phenyl]propanoic acid. This reaction can be carried out using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions to ensure the selective formation of the sulfoxide group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale sulfoxidation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The choice of oxidizing agent and reaction parameters is optimized to ensure the purity and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Methanesulfinyl)phenyl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: Further oxidation can convert the sulfoxide group to a sulfone.

    Reduction: The sulfoxide group can be reduced back to a sulfide.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: 3-[4-(Methanesulfonyl)phenyl]propanoic acid.

    Reduction: 3-[4-(Methylthio)phenyl]propanoic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-[4-(Methanesulfinyl)phenyl]propanoic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[4-(Methanesulfinyl)phenyl]propanoic acid involves its interaction with specific molecular targets. The sulfoxide group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-[4-(Methylthio)phenyl]propanoic acid: The precursor to the sulfoxide derivative.

    3-[4-(Methanesulfonyl)phenyl]propanoic acid: The fully oxidized sulfone derivative.

    3-phenylpropanoic acid: The parent compound without the methanesulfinyl group.

Uniqueness

3-[4-(Methanesulfinyl)phenyl]propanoic acid is unique due to the presence of the sulfoxide group, which imparts distinct chemical and biological properties. This group can modulate the compound’s reactivity and interactions, making it valuable for specific research and industrial applications.

Properties

CAS No.

918875-15-7

Molecular Formula

C10H12O3S

Molecular Weight

212.27 g/mol

IUPAC Name

3-(4-methylsulfinylphenyl)propanoic acid

InChI

InChI=1S/C10H12O3S/c1-14(13)9-5-2-8(3-6-9)4-7-10(11)12/h2-3,5-6H,4,7H2,1H3,(H,11,12)

InChI Key

NYRZYAKVYTTYBU-UHFFFAOYSA-N

Canonical SMILES

CS(=O)C1=CC=C(C=C1)CCC(=O)O

Origin of Product

United States

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